![molecular formula C11H19NO3 B12322266 tert-Butyl N-(3-formylcyclopentyl)carbamate](/img/structure/B12322266.png)
tert-Butyl N-(3-formylcyclopentyl)carbamate
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Overview
Description
tert-Butyl N-(3-formylcyclopentyl)carbamate is a chemical compound with the molecular formula C11H19NO3. It is a derivative of carbamic acid and contains a tert-butyl group, a formyl group, and a cyclopentyl ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-formylcyclopentyl)carbamate typically involves the reaction of cyclopentylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then oxidized to introduce the formyl group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The industrial process also involves rigorous purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-formylcyclopentyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Intermediate in Organic Synthesis
tert-Butyl N-(3-formylcyclopentyl)carbamate is primarily utilized as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it suitable for various synthetic pathways, including:
- Formation of Carbamates : It can be used to synthesize other carbamate derivatives, which are pivotal in medicinal chemistry.
- Synthesis of Anticancer Agents : The compound serves as an intermediate in the production of small molecule anticancer drugs, enhancing their efficacy and selectivity.
1.2 Agrochemical Development
Due to its structural properties, this compound may also find applications in agrochemicals, potentially serving as a precursor for developing herbicides or pesticides that target specific biological pathways.
Medicinal Chemistry
2.1 Therapeutic Potential
Research indicates that this compound may exhibit various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition : The compound may interact with specific enzymes, offering insights into its role in metabolic pathways and disease mechanisms .
2.2 Case Studies
Several studies have investigated the biological activity of related compounds:
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-formylcyclopentyl)carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to the formation of stable enzyme-inhibitor complexes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative without the formyl and cyclopentyl groups.
tert-Butyl (3-aminocyclobutyl)carbamate: Contains an aminocyclobutyl group instead of a formylcyclopentyl group.
tert-Butyl N-phenylcarbamate: Contains a phenyl group instead of a formylcyclopentyl group .
Uniqueness
tert-Butyl N-(3-formylcyclopentyl)carbamate is unique due to the presence of both the formyl and cyclopentyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in research and development .
Biological Activity
tert-Butyl N-(3-formylcyclopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity.
- Chemical Formula : C10H15NO2
- Molecular Weight : 183.24 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate functional group and a cyclopentyl ring with a formyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-formylcyclopentanol in the presence of suitable catalysts. This method allows for the selective formation of the desired carbamate derivative while minimizing by-products.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity, particularly in relation to anti-inflammatory and anticancer properties.
-
Anti-inflammatory Activity :
- The compound has been shown to inhibit the NLRP3 inflammasome pathway, which is crucial in mediating inflammatory responses. In vitro assays demonstrated that it reduces IL-1β secretion and pyroptosis in macrophages treated with lipopolysaccharides (LPS) and ATP, showcasing its potential as an anti-inflammatory agent .
- Anticancer Properties :
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Study on Macrophage Activation : A study conducted on human macrophages revealed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine release, indicating its potential utility in treating inflammatory diseases .
- Cancer Cell Line Testing : In a series of tests on breast and colon cancer cell lines, this compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cancer types .
Data Table: Biological Activity Summary
Activity Type | Effect Observed | IC50 Value | Cell Type/Model |
---|---|---|---|
Anti-inflammatory | Reduced IL-1β secretion | Not specified | Human macrophages |
Anticancer | Induced apoptosis | Micromolar range | Breast and colon cancer cell lines |
The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cell survival:
- NLRP3 Inflammasome Inhibition : The compound inhibits the assembly and activation of the NLRP3 inflammasome, leading to decreased secretion of pro-inflammatory cytokines such as IL-1β .
- Apoptotic Pathway Modulation : It appears to activate intrinsic apoptotic pathways through ROS generation, promoting cell death in cancer cells .
Properties
IUPAC Name |
tert-butyl N-(3-formylcyclopentyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIAFYMLFHEMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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